
Phenyl-alpha-D-galactopyranoside
説明
Phenyl-alpha-D-galactopyranoside is a type of phenolic glycoside . It is an organic compound that contains a phenolic structure attached to a glycosyl moiety . This compound is a noninducing β-galactosidase substrate and is used in the selection of mutants of lacZ plasmid-based transgenic mice .
Synthesis Analysis
The synthesis of this compound involves a combination of laser spectroscopy in molecular jets and quantum mechanical calculations . This process helps in characterizing the aggregation preferences of phenyl-beta-D-glucopyranoside (β-PhGlc) and phenyl-beta-D-galactopyranoside (β-PhGal) homodimers .Molecular Structure Analysis
The molecular structure of this compound is characterized by several CH•••π and OH•••π interactions that add stability to the aggregates . The smallest change in a substituent, from axial to equatorial position, plays a decisive role in the formation of the dimers .Chemical Reactions Analysis
This compound is used as a substrate for detecting β-galactosidase enzymatic activity . The binding energy of the detected phenyl-beta-D-galactopyranoside dimers is 10% higher than those of phenyl-beta-D-glucopyranoside dimers .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . Its molecular formula is C12H16O6 and it has a molar mass of 256.252 g/mol .科学的研究の応用
Enzymatic Reactions and Assays
Phenyl-alpha-D-galactopyranoside has been utilized in various studies focused on enzymatic reactions and assays. For example, it was used as an efficient acceptor of L-[14C]fucose in a study examining the guanosine diphosphate L-fucose:beta-D-galactosyl alpha-2-L-fucosyltransferase, an enzyme associated with blood group substances (Chester, Yates, & Watkins, 1976). Additionally, it played a significant role in binding studies involving the lactose permease of Escherichia coli, providing insights into the interactions between substrates and the permease (Sahin-Tóth, Gunawan, Lawrence, Toyokuni, & Kaback, 2002).
Glycosyltransferase Research
In the field of glycosyltransferase research, this compound has been instrumental. For instance, it was used in the study of porcine submaxillary beta-galactoside alpha(1----2)-fucosyltransferase, providing a better understanding of the enzyme's inhibition (Palcic, Heerze, Srivastava, & Hindsgaul, 1989).
Lignocellulose Degradation Studies
The compound has also been used in the study of lignocellulose degradation by Phanerochaete chrysosporium, where its role in characterizing the main alpha-galactosidase enzyme was significant (Brumer, Sims, & Sinnott, 1999).
Conformational Analysis
In the realm of structural chemistry, this compound has been subjected to conformational analysis using solid-state NMR spectroscopy and theoretical methods, enhancing our understanding of its structural properties (Wałejko, Paradowska, Bukowicki, Witkowski, & Wawer, 2015).
Membrane Transport Studies
This compound has also been explored in the context of membrane transport. For instance, its role as a competitive inhibitor in the study of lactose transport in membrane vesicles from Escherichia coli provided key insights into the mechanisms of membrane transport (Rudnick, Schildiner, & Kaback, 1976).
Crystal Structure Analysis
Crystal structure analysis of derivatives of this compound has also been performed, contributing to the understanding of molecular structures in chemistry (Srikrishnan & An, 1988).
作用機序
Target of Action
Phenyl-alpha-D-galactopyranoside primarily targets alpha-glucosidase , an enzyme that plays a critical role in the breakdown of carbohydrates into simple sugars. This enzyme is considered a key target in the prevention and treatment of type 2 diabetes .
Mode of Action
This compound interacts with its target, alpha-glucosidase, by acting as a substrate . The compound is hydrolyzed by the enzyme, leading to the release of phenol . This interaction can be detected through a colorimetric assay, enabling the quantification of alpha-glucosidase activity .
Biochemical Pathways
The hydrolysis of this compound by alpha-glucosidase is part of the broader carbohydrate metabolism pathway . This process is crucial for the breakdown of complex carbohydrates into simple sugars, which can then be absorbed and used for energy production .
Pharmacokinetics
As a substrate for alpha-glucosidase, it is likely to be metabolized in the gastrointestinal tract where this enzyme is found
Result of Action
The hydrolysis of this compound by alpha-glucosidase results in the release of phenol . This reaction can be used to measure the activity of alpha-glucosidase, providing a useful tool for studying carbohydrate metabolism and related disorders, such as diabetes .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the activity of alpha-glucosidase, the enzyme that metabolizes the compound, can be affected by various factors such as pH and the presence of other molecules
将来の方向性
The future directions of Phenyl-alpha-D-galactopyranoside research could involve exploring its potential applications in the field of cancer research . The small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks, which could help in the development of new therapeutic strategies .
生化学分析
Biochemical Properties
Phenyl-alpha-D-galactopyranoside plays a significant role in biochemical reactions. It acts as a substrate for enzymes such as beta-galactosidase and alpha-galactosidase . These enzymes are responsible for the hydrolysis of this compound, a process that involves breaking down the compound into simpler molecules . The nature of these interactions is primarily enzymatic, with this compound serving as a key reactant in the enzymatic processes .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role as a substrate for galactosidases . By participating in enzymatic reactions, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as beta-galactosidase and alpha-galactosidase . These enzymes bind to this compound, leading to its hydrolysis . This process can result in changes in gene expression and influence various cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of galactosidases . These enzymes interact with this compound, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as a substrate for galactosidases
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZJDVYDSZTRFS-IIRVCBMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)
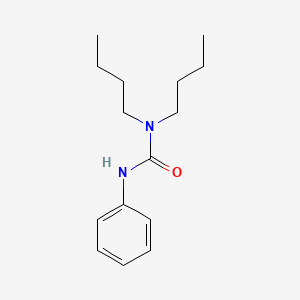
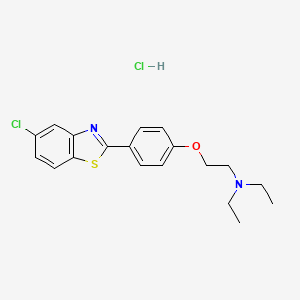
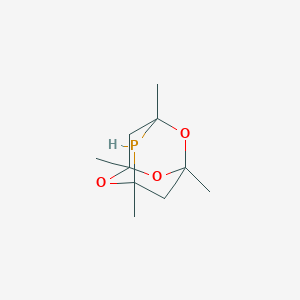



![3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3336458.png)
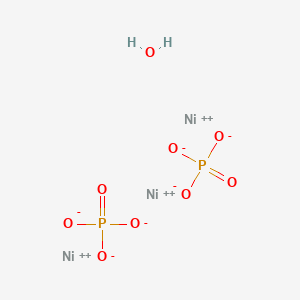
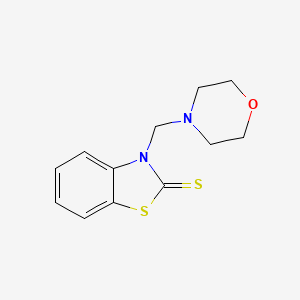


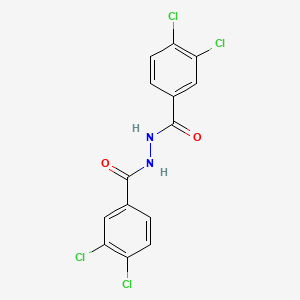
![[(3-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B3336512.png)